

The chemical structure and properties of EC330

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An In-depth Technical Guide to EC330: A Novel Inhibitor of LIF Signaling

Introduction

EC330 is a first-in-class, orally bioavailable small-molecule inhibitor of Leukemia Inhibitory Factor (LIF) signaling.[1][2] LIF, a cytokine belonging to the interleukin-6 superfamily, is often overexpressed in various human cancers and is associated with poor prognosis.[3][4] By targeting the LIF/LIF-R (Leukemia Inhibitory Factor Receptor) complex, **EC330** effectively blocks downstream oncogenic signaling pathways, thereby inhibiting cancer cell proliferation, migration, and tumor growth.[3][4] This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical pharmacology of **EC330**.

Chemical Structure and Properties

EC330 is a steroidal compound with a complex chemical structure.[5] Its fundamental properties are summarized in the table below.



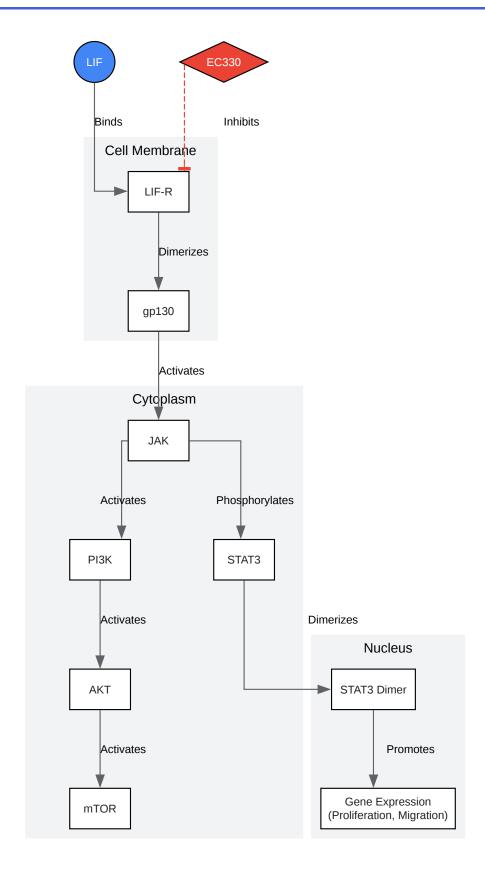
Property	Value	Reference
Chemical Formula	C30H32F2O2	[6]
Molecular Weight	462.57 g/mol	[6]
CAS Number	2016795-77-8	[6]
Appearance	Solid powder	
Purity	>99% by HPLC	
Solubility	Soluble in DMSO, Insoluble in water, Soluble in Ethanol ('93 [5] mg/mL)	
Storage	Room temperature for months, or -20°C for 3 years	

Mechanism of Action

EC330 functions as a potent inhibitor of the LIF signaling pathway. Molecular docking studies have indicated that **EC330**'s molecular target is the LIF receptor (LIF-R).[3][4] By binding to the LIF/LIF-R complex, **EC330** blocks the activation of several downstream signaling pathways that are crucial for tumor progression.[4]

The primary signaling cascade inhibited by **EC330** is the JAK-STAT pathway. Specifically, **EC330** has been shown to reduce the phosphorylation of STAT3 in a dose-dependent manner. In addition to the STAT3 pathway, **EC330** also inhibits the PI3K/AKT and mTOR signaling pathways, which are also activated by LIF and play a significant role in promoting cell proliferation and survival.[3][4]





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Caption: Simplified LIF signaling pathway and the inhibitory action of EC330.



Preclinical Pharmacology In Vitro Activity

EC330 has demonstrated significant cytotoxic effects in cancer cells, particularly those with an overexpression of LIF.[3] Studies have shown that the IC50 values for **EC330** are substantially lower in cancer cells with ectopic LIF overexpression compared to their control counterparts.[3] [4]

Cell Line	Condition	IC50 (μM)	Treatment Duration
MCF7	Control	~0.2-0.3	24 hours
MCF7	LIF Overexpression	3-5 fold lower than control	24 hours
MDA-MB-231	Control	-	-
MDA-MB-231	LIF Overexpression	~2-fold lower than control	-

EC330 has also been shown to inhibit the migration of cancer cells.[3][4] In trans-well migration assays, **EC330** significantly inhibited the migration of MCF7 and MDA-MB-231 cells with LIF overexpression, while having a much weaker effect on control cells.[3]

In Vivo Activity

In vivo studies using xenograft mouse models of ovarian and triple-negative breast cancer have demonstrated the anti-tumor efficacy of **EC330**.[1] Dose-dependent reductions in tumor burden were observed with **EC330** treatment.[1] Furthermore, **EC330** has been found to be orally bioavailable and well-tolerated in toxicity studies.[1]



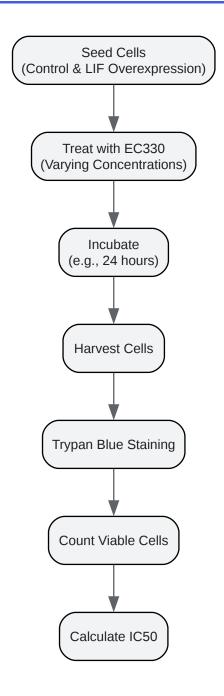
Animal Model	Cell Line	Treatment Dosages (mg/kg)	Outcome
Xenograft Mouse	IGROV-1 (Ovarian)	0.5 and 2.5	Dose-dependent reduction in tumor burden
Xenograft Mouse	MDA-MB-231 (Triple Negative Breast Cancer)	0.5 and 2.5	Dose-dependent reduction in tumor burden
PDX Model	MDA-MB-231	0.1, 0.5, and 2.5	Dose-dependent reduction in tumor burden

Experimental Protocols Cell Viability Assay

To assess the effect of **EC330** on cell viability, a trypan blue exclusion method can be utilized.

- Cell Seeding: Seed cancer cells (e.g., MCF7, MDA-MB-231) with and without LIF overexpression in appropriate culture plates.
- Treatment: Treat the cells with varying concentrations of **EC330** for a specified duration (e.g., 24 hours).
- Cell Counting: Following treatment, harvest the cells and use a cell counter (e.g., Vi-CELL counter) to determine the number of viable and non-viable cells based on trypan blue exclusion.
- Data Analysis: Calculate the percentage of viable cells for each treatment condition and determine the IC50 value.





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Caption: Experimental workflow for a cell viability assay.

Trans-well Migration Assay

The effect of **EC330** on cancer cell migration can be evaluated using a trans-well migration assay.

 Cell Preparation: Culture cancer cells with and without LIF overexpression to the desired confluency.



- Assay Setup: Place trans-well inserts into a 24-well plate containing a chemoattractant in the lower chamber.
- Cell Seeding: Seed the prepared cells in the upper chamber of the trans-well inserts and treat with EC330 at a specified concentration (e.g., 5 nM for MCF7, 15 nM for MDA-MB-231).
 [3]
- Incubation: Incubate the plate to allow for cell migration through the porous membrane of the insert.
- Analysis: After incubation, remove non-migrated cells from the upper surface of the insert.
 Fix and stain the migrated cells on the lower surface.
- Quantification: Count the number of migrated cells under a microscope to determine the migration ability.

In Vivo Xenograft Study

To evaluate the in vivo efficacy of **EC330**, a xenograft mouse model can be employed.

- Cell Implantation: Subcutaneously inject cancer cells (e.g., MDA-MB-231-LIF) into immunodeficient mice.
- Tumor Growth: Allow tumors to grow to a palpable size.
- Treatment: Administer EC330 orally at various dosages (e.g., 0.5 and 2.5 mg/kg).
- Monitoring: Monitor tumor growth by measuring tumor volume at regular intervals.
- Endpoint Analysis: At the end of the study, excise the tumors and perform further analysis, such as western blotting for levels of p-STAT3 and total STAT3.[3]

Conclusion

EC330 is a promising small-molecule inhibitor of LIF signaling with demonstrated in vitro and in vivo anti-cancer activity. Its ability to selectively target cancer cells with LIF overexpression and its favorable pharmacological properties make it a strong candidate for further development as a targeted therapy for cancers dependent on the LIF pathway.



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